2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate
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Overview
Description
2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate is a complex organic compound that features a thiophene ring, a dinitrobenzoate moiety, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with dinitrobenzoic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
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Step 1: Synthesis of Thiophene Derivative
Reactants: Thiophene, acetic anhydride
Conditions: Reflux in the presence of a catalyst such as sulfuric acid
Product: 2-acetylthiophene
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Step 2: Formation of Oxoethyl Intermediate
Reactants: 2-acetylthiophene, ethyl chloroformate
Conditions: Stirring at room temperature
Product: 2-Oxo-2-(thiophen-2-yl)ethyl chloroformate
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Step 3: Coupling with Dinitrobenzoic Acid
Reactants: 2-Oxo-2-(thiophen-2-yl)ethyl chloroformate, 2,4-dinitrobenzoic acid
Conditions: Reflux in an appropriate solvent such as dichloromethane
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2)
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The compound’s thiophene ring and nitro groups can interact with enzymes and receptors, leading to various biological effects. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(thiophen-2-yl)ethyl benzoate
- 2-Oxo-2-(thiophen-2-yl)ethyl 4-nitrobenzoate
- 2-Oxo-2-(thiophen-2-yl)ethyl 3,5-dinitrobenzoate
Uniqueness
2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate is unique due to the presence of both the thiophene ring and the 2,4-dinitrobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2,4-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7S/c16-11(12-2-1-5-23-12)7-22-13(17)9-4-3-8(14(18)19)6-10(9)15(20)21/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUXZZRRJXTGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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